2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-11-8-10(4-7-15-11)12(17)16-9-13(18)5-2-1-3-6-13/h4,7-8,18H,1-3,5-6,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBOLBVSZKBSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC(=NC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds are often used in the pharmaceutical and agrochemical industries. More research is needed to identify the specific targets of this compound.
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, such as free radical reactions.
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other pyridine derivatives, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could involve hydrogen bonding, hydrophobic interactions, or electrostatic interactions.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
The effects of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide at different dosages in animal models have not been reported. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized.
Biologische Aktivität
2-Chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H15ClN2O2
- Molecular Weight : 254.7127 g/mol
- CAS Number : [specific CAS number not provided in search results]
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes.
- P2X7 Receptor Antagonism : This compound has been identified as a potent antagonist of the P2X7 receptor, which is involved in inflammatory responses and pain pathways. The antagonism of this receptor may lead to reduced inflammation and pain relief, making it a candidate for further therapeutic exploration .
- Cytotoxicity and Antitumor Activity : Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. The structure-function relationship suggests that modifications in the cyclohexyl group can enhance or reduce antitumor efficacy .
- Alkylating Activity : The compound's structural analogs have shown alkylating properties, which are crucial for their anticancer activity. Alkylating agents are known to interfere with DNA replication, leading to cell death in rapidly dividing cancer cells .
Case Studies and Experimental Data
- Antitumor Efficacy : In studies comparing the antitumor activities of various derivatives, this compound demonstrated a notable increase in lifespan in murine models with L1210 leukemia when administered at non-lethal doses .
- Toxicity Profile : While exhibiting therapeutic potential, the compound also presents a toxicity profile that necessitates careful evaluation. In vitro studies indicate that certain isomers may have increased toxicity compared to their parent compounds, which is critical for risk assessment in clinical applications .
Data Table: Comparative Biological Activity
| Compound | P2X7 Antagonist Activity | Cytotoxicity (IC50) | Antitumor Activity | Toxicity (LD50) |
|---|---|---|---|---|
| This compound | Yes | TBD | Significant | TBD |
| Analog A (similar structure) | Yes | TBD | Moderate | High |
| Analog B (altered cyclohexyl group) | No | TBD | Low | Moderate |
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*LogP values estimated based on structural analogs.
Key Observations :
- Lipophilicity : The 3-iodophenyl analog exhibits higher LogP (3.98) due to the iodine atom’s hydrophobic nature, whereas the hydroxycyclohexyl group in the target compound likely reduces lipophilicity (~2.5), enhancing aqueous solubility .
- Polar Surface Area (PSA) : The hydroxycyclohexyl group increases PSA (estimated ~60 Ų), favoring hydrogen-bonding interactions compared to the iodophenyl analog (PSA 45.48 Ų).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide, and how can reaction yields be optimized?
- Methodology : Use nucleophilic substitution reactions on pyridine derivatives (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride ). Optimize yields via Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. Fractional factorial designs can minimize trial-and-error approaches .
- Key Considerations : Monitor byproducts using HPLC and adjust stoichiometry to suppress side reactions (e.g., over-chlorination).
Q. How can the crystal structure and hydrogen-bonding networks of this compound be resolved experimentally?
- Methodology : Employ X-ray crystallography for single-crystal analysis. Prepare high-purity samples (>98%) and use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to grow crystals. Hydrogen-bonding patterns can be analyzed via Olex2 or Mercury software .
- Data Interpretation : Compare observed bond lengths/angles with density functional theory (DFT) calculations to validate supramolecular interactions .
Q. What are the recommended techniques for assessing solubility and stability under experimental conditions?
- Methodology : Use shake-flask experiments with UV-Vis spectroscopy to quantify solubility in buffers (pH 1–12). For stability, conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS .
- Critical Parameters : Include controls for photodegradation and oxidative stress (e.g., H2O2 exposure).
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodology : Apply quantum mechanical calculations (e.g., Gaussian or ORCA) to map electrostatic potentials and identify sites for functionalization. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases) .
- Case Study : Modify the cyclohexyl-hydroxy group to improve hydrogen bonding with active sites, as seen in structurally related pyridinecarboxamides .
Q. What strategies resolve contradictions in reaction kinetics data (e.g., unexpected Arrhenius plot nonlinearity)?
- Methodology : Use comparative analysis to isolate variables (e.g., solvent impurities, moisture content). Apply multivariate regression to identify hidden factors (e.g., autocatalysis) .
- Example : Nonlinearity may arise from competing reaction pathways; use <sup>13</sup>C NMR to track intermediate species .
Q. How can reaction scalability be maintained while transitioning from batch to flow chemistry?
- Methodology : Optimize residence time and mixing efficiency using microreactors. Computational fluid dynamics (CFD) simulations (e.g., COMSOL) model heat/mass transfer .
- Pitfalls : Clogging due to poor solubility—pre-treat feedstocks with sonication or co-solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
